molecular formula C9H13N3O B13673160 2-(Piperazin-1-yl)pyridin-4-ol

2-(Piperazin-1-yl)pyridin-4-ol

Cat. No.: B13673160
M. Wt: 179.22 g/mol
InChI Key: UPGXHFHYQUMKDZ-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)pyridin-4-ol is a heterocyclic organic compound that features a piperazine ring attached to a pyridine ring with a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)pyridin-4-ol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide various pathways to obtain the desired compound with high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)pyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The piperazine and pyridine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridin-4-one derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)pyridin-4-ol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperazin-1-yl)pyridin-4-ol is unique due to its specific combination of a piperazine ring and a pyridine ring with a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-piperazin-1-yl-1H-pyridin-4-one

InChI

InChI=1S/C9H13N3O/c13-8-1-2-11-9(7-8)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2,(H,11,13)

InChI Key

UPGXHFHYQUMKDZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=O)C=CN2

Origin of Product

United States

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